molecular formula C15H17N3O3 B2812356 N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide CAS No. 1351591-58-6

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide

Cat. No.: B2812356
CAS No.: 1351591-58-6
M. Wt: 287.319
InChI Key: VRAIBTILYTXSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide is a quinoxaline-derived compound characterized by a carboxamide group at position 2 of the quinoxaline core, substituted with a (4-hydroxyoxan-4-yl)methyl moiety. The 4-hydroxyoxan-4-yl (tetrahydro-4-pyranol) group introduces a hydroxylated six-membered oxygen-containing ring, which may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(17-10-15(20)5-7-21-8-6-15)13-9-16-11-3-1-2-4-12(11)18-13/h1-4,9,20H,5-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAIBTILYTXSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the tetrahydropyran moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

2.1. Amide Bond Reactivity

The carboxamide group (-CONH-) undergoes:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to yield quinoxaline-2-carboxylic acid and 4-hydroxypiperidine derivatives .
    • Example: Hydrolysis under reflux with HCl/ethanol yields quinoxaline-2-carboxylic acid (80–90% yield) .
  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

2.2. Quinoxaline Ring Modifications

  • Electrophilic Substitution : The electron-deficient quinoxaline ring undergoes halogenation (e.g., bromination) at positions 6 and 7 when activated by electron-withdrawing groups (e.g., -CF₃) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to a tetrahydropyrazine derivative .

2.3. Functionalization of the 4-Hydroxyoxan-4-yl Group

  • Etherification : The hydroxyl group reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form ether derivatives .
  • Oxidation : Controlled oxidation with PCC converts the hydroxyl group to a ketone .

Stability and Degradation

  • Photodegradation : Quinoxaline derivatives are prone to photolytic cleavage under UV light, forming nitroso intermediates .
  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

Reaction Data Tables

Reaction Type Conditions Products Yield References
Amide Hydrolysis6M HCl, ethanol, reflux, 6hQuinoxaline-2-carboxylic acid + 4-hydroxypiperidine85%
BrominationBr₂, CHCl₃, 25°C, 2h6,7-Dibromo-N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide72%
AcylationAcetyl chloride, pyridine, 0°C, 1hN-Acetyl derivative68%
EtherificationMethyl iodide, NaH, DMF, 50°C, 4h4-Methoxyoxan-4-ylmethyl derivative78%

Mechanistic Insights

  • Regioselectivity : Electron-withdrawing groups (e.g., -COOEt) at position 2 of quinoxaline direct nucleophilic substitution to position 6 due to resonance stabilization .
  • Radical Intermediates : Quinoxaline-1,4-dioxide derivatives generate reactive oxygen species (ROS) under reductive conditions, leading to DNA damage in mycobacteria .

Scientific Research Applications

Synthesis and Structure

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide typically involves the functionalization of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities, and modifications to their structure can enhance their pharmacological properties. The introduction of the hydroxyoxan moiety provides additional functional groups that can interact with biological targets.

Antimycobacterial Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antimycobacterial properties. For instance, compounds related to this structure have shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies have demonstrated that these compounds can inhibit the growth of resistant strains of M. tuberculosis, highlighting their potential as novel anti-tuberculosis agents .

Antifungal and Antiviral Properties

In addition to antimycobacterial activity, quinoxaline derivatives have been explored for their antifungal and antiviral effects. Certain compounds have demonstrated broad-spectrum activity against various fungal pathogens and have shown promise in inhibiting viral replication in preliminary studies . The structure-activity relationship (SAR) studies suggest that specific modifications to the quinoxaline core can enhance these properties.

Case Study: Antitubercular Activity

A study evaluated several quinoxaline derivatives for their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv strain. The results indicated that certain substitutions on the quinoxaline ring significantly improved antimycobacterial activity, with some compounds achieving MIC values as low as 1.25 μg/mL . This underscores the potential of this compound as a scaffold for developing new antituberculosis drugs.

Case Study: Cytotoxicity Profiles

Another investigation assessed the cytotoxicity of various quinoxaline derivatives on VERO cell lines (African green monkey kidney cells). The findings revealed that while some compounds showed potent antimycobacterial activity, they maintained low toxicity levels in mammalian cells, suggesting a favorable therapeutic index for further development .

Industrial Applications

Beyond medicinal applications, quinoxaline derivatives are also being studied for their utility in organic electronics and materials science. Their thermal stability and electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic devices . The ability to modify the quinoxaline structure allows for tuning these properties for specific applications.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline-2-Carboxamide Derivatives

Key Observations:
  • Anti-Tubercular Activity : Derivatives with electron-withdrawing groups (e.g., CF3, Cl) at position 7 and 1,4-di-N-oxide moieties show potent anti-Mycobacterium tuberculosis activity (IC90: 1.07–4.65 µM) . The target compound lacks the N-oxide groups, which may reduce efficacy against tuberculosis unless compensated by the hydroxylated oxane group’s solubility or target interactions.
  • Antidepressant Activity : Substitutions on the carboxamide side chain (e.g., chlorophenyl, methoxy-tolyl) correlate with serotonin receptor modulation and antidepressant effects in animal models . The target compound’s 4-hydroxyoxane group may similarly influence neuropharmacological activity through hydrogen bonding or improved blood-brain barrier penetration.
Physicochemical Properties:
  • Electrochemical Behavior: 1,4-di-N-oxide derivatives exhibit predictable reduction potentials via DFT calculations, which correlate with their redox-mediated biological activity . The absence of N-oxides in the target compound may alter its metabolic stability or mechanism of action.

Molecular Modeling and Target Interactions

  • Pharmacophore Requirements: For anti-tubercular quinoxaline-1,4-di-N-oxides, the pharmacophore includes an aromatic ring, hydrophobic substituents, and hydrogen-bonding groups . The target compound’s hydroxyoxane group may fulfill hydrogen-bonding roles, but the lack of N-oxides could limit interactions with bacterial DNA gyrase.
  • Binding Modes: Analogs like N-(3-chloro-2-methylphenyl)-quinoxaline-2-carboxamide bind serotonin receptors (e.g., 5-HT3), with substituent bulk and polarity influencing affinity . The hydroxyoxane group’s size and polarity may similarly modulate receptor engagement.

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, particularly those with 1,4-dioxide modifications, have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The structure of quinoxaline allows for various substitutions that can significantly influence their pharmacological properties. The compound , this compound, is part of this class and exhibits promising biological activities.

The antimicrobial activity of quinoxaline derivatives is primarily attributed to their ability to induce DNA damage in bacterial cells. Studies have shown that these compounds can introduce single and double-stranded breaks in bacterial DNA, leading to cell death. Specifically, the N-oxide groups present in these compounds are crucial for their antibacterial efficacy, as they generate reactive oxygen species (ROS) that contribute to oxidative stress within the cells .

Efficacy Against Mycobacterium tuberculosis

Recent research highlights the effectiveness of quinoxaline derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like rifampicin and dioxidine. In particular, this compound demonstrated significant activity against M. tuberculosis strains with MIC values indicating strong antimycobacterial properties .

Case Studies and Experimental Data

  • Antimycobacterial Screening : A study evaluated various quinoxaline derivatives against M. smegmatis and M. tuberculosis. The results indicated that compounds with specific substitutions at the 2-carboxamide position exhibited enhanced activity. For example, a derivative similar to this compound showed MIC values as low as 0.03 µg/mL against M. tuberculosis H37Rv strain .
  • Toxicity Assessment : In vivo studies conducted on murine models revealed that while effective against mycobacterial infections, these compounds exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic use .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the quinoxaline structure significantly impact its biological activity. For instance, moving substituents on the benzene ring or altering functional groups can enhance or diminish antimicrobial efficacy .

Data Summary

Compound NameMIC (µg/mL)Activity TypeReference
This compound0.03Antimycobacterial
Quinoxaline derivative A0.04Antimycobacterial
Quinoxaline derivative B10Antimycobacterial
Dioxidine16Antimycobacterial

Future Directions

The promising biological activities of this compound suggest potential applications in treating resistant bacterial infections. Future research should focus on:

  • Mechanistic Studies : Further elucidation of the mechanisms by which these compounds induce DNA damage and oxidative stress.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.
  • Structural Optimization : Continued exploration of structure modifications to enhance potency and reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis of quinoxaline-carboxamide derivatives typically involves multi-step organic reactions. For example:

  • Step 1 : Condensation of quinoxaline-2-carboxylic acid with an appropriate amine (e.g., 4-(aminomethyl)tetrahydropyran-4-ol) using coupling reagents like EDCI/HOBt .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
  • Characterization : Confirm structure using 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity assessment .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • In vitro assays : Test against kinase enzymes (e.g., EGFR, VEGFR) or inflammatory markers (e.g., COX-2) using fluorescence polarization or ELISA .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Positive controls : Include known inhibitors (e.g., erlotinib for kinase assays) to validate experimental conditions .

Q. What analytical techniques are critical for characterizing this compound’s stability?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
  • HPLC-UV/MS : Monitor degradation products in simulated physiological buffers (pH 2–9) over 72 hours .
  • Solid-state NMR : Evaluate crystallinity and polymorphic transitions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify the hydroxyoxane ring (e.g., substituent position, ring size) and quinoxaline core (e.g., electron-withdrawing groups) .
  • Biological testing : Compare IC50_{50} values across analogs in target-specific assays. Use ANOVA to identify statistically significant activity trends .
  • Computational modeling : Apply molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like kinases .

Q. What computational approaches are recommended to predict binding modes and pharmacokinetics?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or GROMACS to simulate interactions with biological targets (e.g., ATP-binding pockets in kinases) .
  • ADME prediction : Employ SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties influencing reactivity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Experimental validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Purity verification : Re-analyze compound batches via HPLC and LC-MS to rule out degradation .
  • Model system critique : Compare cell line genetic backgrounds (e.g., EGFR mutation status) or animal models (e.g., xenograft vs. PDX) .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce ester groups to enhance solubility, followed by enzymatic cleavage studies in plasma .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve bioavailability; characterize release kinetics via dialysis .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify metabolites using UPLC-QTOF .

Q. How can comparative studies with structural analogs resolve mechanistic ambiguities?

  • Methodological Answer :

  • Pharmacophore mapping : Generate 3D pharmacophore models (MOE) to identify critical binding features .
  • Cross-screening : Test analogs against off-targets (e.g., GPCRs, ion channels) to assess selectivity .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.